molecular formula C7H3Cl2F3O B1301602 2,4-Dichloro-1-(trifluoromethoxy)benzene CAS No. 451-85-4

2,4-Dichloro-1-(trifluoromethoxy)benzene

Cat. No. B1301602
CAS RN: 451-85-4
M. Wt: 231 g/mol
InChI Key: JYGSLPHFBUKVNC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including materials science and pharmaceuticals. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its electron-withdrawing and lipophilic characteristics.

Synthesis Analysis

The synthesis of trifluoromethylated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Although the specific synthesis of 2,4-Dichloro-1-(trifluoromethoxy)benzene is not detailed in the provided papers, similar methodologies could be applied, such as halogen-lithium exchange followed by the introduction of the trifluoromethoxy group. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes lithiation and subsequent electrophilic substitution, which could be a relevant method for introducing various substituents, including the trifluoromethoxy group .

Molecular Structure Analysis

The molecular structure of trifluoromethylated benzene derivatives can be complex, with the potential for various electronic effects due to the presence of the trifluoromethyl group. For example, the crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene shows a significant dihedral angle between the planes of the triazole and phenyl rings . This suggests that the introduction of the trifluoromethoxy group could similarly influence the overall molecular geometry and electronic distribution in 2,4-Dichloro-1-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

The reactivity of trifluoromethylated benzene derivatives can be quite varied. For example, the sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene leads to the formation of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane . This indicates that trifluoromethylated compounds can participate in unique coupling reactions. Arynes, such as 1,2-dehydro-3-(trifluoromethoxy)benzene, can be generated and intercepted with furan to produce various naphthalene derivatives . These reactions highlight the potential for 2,4-Dichloro-1-(trifluoromethoxy)benzene to undergo interesting transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated benzene derivatives are influenced by the trifluoromethyl and other substituent groups. For instance, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show fluorescence with emission maxima in the UV to violet region, which is affected by solvent polarity . The presence of the trifluoromethoxy group in 2,4-Dichloro-1-(trifluoromethoxy)benzene would likely contribute to similar photophysical behavior. Additionally, the steric and electronic effects of the trifluoromethoxy group could influence the compound's boiling point, solubility, and stability.

Scientific Research Applications

Halogenation and Derivative Formation

  • Halogenation Processes : The controlled chlorination of trifluoromethoxybenzene, which includes 2,4-Dichloro-1-(trifluoromethoxy)benzene, results in various derivatives like mono-, di-, tri-, and tetrachloro derivatives. These derivatives demonstrate good thermal stability, making them useful in high-temperature applications (Herkes, 1977).

Chemical Synthesis and Reactions

  • Pyridinium Trifluoromethoxide Salt : An isolable pyridinium trifluoromethoxide salt derived from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene is an effective source for SN2 reactions, used for forming trifluoromethyl ethers (Duran-Camacho et al., 2021).
  • Synthesis of Naphthalenes : Utilization of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene, derivatives of 2,4-Dichloro-1-(trifluoromethoxy)benzene, enables the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, offering versatile pathways in organic synthesis (Schlosser & Castagnetti, 2001).

Material Science and Polymer Chemistry

  • Polyetherimide Synthesis : The derivative 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized from reactions involving 2,4-Dichloro-1-(trifluoromethoxy)benzene, is used in producing novel fluorine-containing polyetherimides, which have significant applications in material science (Yu Xin-hai, 2010).

properties

IUPAC Name

2,4-dichloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGSLPHFBUKVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371657
Record name 2,4-dichloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(trifluoromethoxy)benzene

CAS RN

451-85-4
Record name 2,4-dichloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-1-(trifluoromethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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